molecular formula C15H30N2O B14649584 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one CAS No. 53860-60-9

3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one

Katalognummer: B14649584
CAS-Nummer: 53860-60-9
Molekulargewicht: 254.41 g/mol
InChI-Schlüssel: FMZBLFMOQLTKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves several steps. One common method includes the reaction of a suitable hydrazine derivative with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis process. The crude product is often purified through recrystallization or distillation to achieve the required purity levels for further applications .

Analyse Chemischer Reaktionen

3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one include other hydrazinyl derivatives and ketones. Some examples are:

  • 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]nonan-2-one
  • 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]decan-2-one
  • 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]dodecan-2-one

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific carbon chain length and the presence of the hydrazinyl and ketone functional groups, which contribute to its distinct chemical behavior and applications .

Eigenschaften

CAS-Nummer

53860-60-9

Molekularformel

C15H30N2O

Molekulargewicht

254.41 g/mol

IUPAC-Name

3-[1-(2,2-dimethylhydrazinyl)ethylidene]undecan-2-one

InChI

InChI=1S/C15H30N2O/c1-6-7-8-9-10-11-12-15(14(3)18)13(2)16-17(4)5/h16H,6-12H2,1-5H3

InChI-Schlüssel

FMZBLFMOQLTKBH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=C(C)NN(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.